molecular formula C46H56N4O8 B564851 Anhydro Vinblastine Disulfate Salt CAS No. 81165-17-5

Anhydro Vinblastine Disulfate Salt

Cat. No.: B564851
CAS No.: 81165-17-5
M. Wt: 792.974
InChI Key: FFRFGVHNKJYNOV-PCYZBDGTSA-N
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Description

Anhydro Vinblastine Disulfate Salt is a variant of Vinblastine, which is a vinca alkaloid used in various cancer treatments . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C46H60N4O16S2 . The molecular weight is 989.12 .

Mechanism of Action

The antitumor activity of Vinblastine, from which Anhydro Vinblastine Disulfate Salt is derived, is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin . Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death .

Safety and Hazards

Vinblastine, from which Anhydro Vinblastine Disulfate Salt is derived, is suspected of causing genetic defects . Precautionary measures include not handling until all safety precautions have been read and understood, and getting medical advice/attention if exposed or concerned .

Properties

IUPAC Name

methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39?,40+,43+,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFGVHNKJYNOV-PCYZBDGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675619
Record name Methyl (2xi,3beta,4beta,5alpha,12beta)-4-(acetyloxy)-15-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81165-17-5
Record name Methyl (2xi,3beta,4beta,5alpha,12beta)-4-(acetyloxy)-15-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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